molecular formula C25H24N4O4S B2639490 ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1013769-46-4

ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2639490
CAS No.: 1013769-46-4
M. Wt: 476.55
InChI Key: OJQNOWSDMPFPRB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has gained interest in scientific research for its potential applications in various fields. This compound exhibits unique structural features, including a benzylated pyrazole ring and a thiazole moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate typically involves multiple steps:

  • Benzylation of pyrazole: : Starting with 1H-pyrazole, a benzyl group is introduced via a benzylation reaction using benzyl bromide and a base like potassium carbonate in a suitable solvent.

  • Benzyloxy addition:

  • Thiazole formation: : A thiazole ring is formed by reacting the modified pyrazole with appropriate reagents, such as thioamides and alpha-haloketones.

  • Carboxamide formation: : The pyrazole-thiazole intermediate undergoes carboxamidation to introduce the carboxamido group.

  • Esterification: : Finally, esterification with ethyl bromoacetate leads to the formation of this compound.

Industrial Production Methods

Industrial production typically scales up these methods using larger volumes and optimized conditions to maximize yield and purity. Process optimization often involves the use of automated reactors, precise control of reaction parameters, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions including:

  • Oxidation: : Conversion of functional groups into their oxidized states, often using agents like potassium permanganate.

  • Reduction: : Reduction of specific functional groups, utilizing reagents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, wherein different substituents replace existing groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous medium.

  • Reduction: : Lithium aluminum hydride in ether.

  • Substitution: : Nucleophiles like alkoxides or electrophiles like alkyl halides, depending on the desired transformation.

Major Products

The products of these reactions vary based on the reagents used and the conditions applied but often lead to modified pyrazole or thiazole derivatives with altered functional groups.

Scientific Research Applications

Ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate finds applications in several scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity, including its interaction with various biomolecules.

  • Medicine: : Investigated for potential therapeutic applications, including anti-inflammatory or anticancer properties.

  • Industry: : Utilized in the development of novel materials and in the fine chemical industry for producing specific chemicals.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets, which include:

  • Molecular Targets: : Enzymes, receptors, or DNA, depending on its application.

  • Pathways Involved: : Pathways involved in inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate is compared with other pyrazole-thiazole derivatives, highlighting its unique structural features and reactivity:

  • Unique Features: : The combination of benzyl and benzyloxy groups with the pyrazole-thiazole core sets it apart.

  • Similar Compounds: : Similar compounds include derivatives with variations in the substituent groups or additional functional groups, such as methyl or ethyl pyrazole-thiazole analogs.

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Properties

IUPAC Name

ethyl 2-[2-[(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-2-32-22(30)13-20-17-34-25(26-20)27-23(31)21-15-29(14-18-9-5-3-6-10-18)28-24(21)33-16-19-11-7-4-8-12-19/h3-12,15,17H,2,13-14,16H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQNOWSDMPFPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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